molecular formula C9H15NO2 B12539371 1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol CAS No. 802910-54-9

1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol

Cat. No.: B12539371
CAS No.: 802910-54-9
M. Wt: 169.22 g/mol
InChI Key: OITLSFIBXNECGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol is a chemical compound with a unique structure that includes a pyrrole ring substituted with a hydroxyethyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol typically involves the reaction of 2-hydroxyethylamine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π interactions, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1,1’-[2-Hydroxyethyl)imino]dipropan-2-ol
  • 1-(2-Hydroxyethyl)thio]propan-2-ol
  • N,N-BIS (2-HYDROXYETHYL)ISOPROPANOLAMINE

Comparison: 1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

CAS No.

802910-54-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-[1-(2-hydroxyethyl)pyrrol-2-yl]propan-1-ol

InChI

InChI=1S/C9H15NO2/c1-2-9(12)8-4-3-5-10(8)6-7-11/h3-5,9,11-12H,2,6-7H2,1H3

InChI Key

OITLSFIBXNECGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CN1CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.